Kankanoside E

Description

Contextualization within Natural Product Chemistry

The field of natural product chemistry is dedicated to the isolation, structural elucidation, and study of compounds produced by living organisms. These substances, often secondary metabolites, play crucial roles in the ecological interactions of the organisms that produce them and frequently exhibit potent biological activities wikipedia.org. Natural products are a primary source for drug discovery, with a significant percentage of approved drugs originating directly or indirectly from natural sources scielo.brwikipedia.org. Kankanoside E, as a compound isolated from a plant, fits within this broad scientific domain, representing a specific molecular entity that contributes to the understanding of plant biochemistry and potential therapeutic applications.

Botanical Origin and Ethnobotanical Significance of Source Species (Cistanche tubulosa)

This compound has been isolated from the dried stems of Cistanche tubulosa (SCHRENK) R. WIGHT, a plant belonging to the Orobanchaceae family researchgate.netcapes.gov.br. This species is a holoparasitic herb native to arid and semi-arid regions, commonly found in the deserts of China, Mongolia, Iran, and across the Arabian Peninsula doh.gov.aerawforestfoods.comresearchgate.netscispace.com. Known colloquially as "Rou Cong Rong" (肉苁蓉) in Chinese and often referred to as the "ginseng of the deserts," Cistanche tubulosa holds significant ethnobotanical importance rawforestfoods.comresearchgate.netxtend-life.com.

Traditionally, the stems of Cistanche tubulosa have been utilized in various medicinal systems, particularly in Traditional Chinese Medicine (TCM). It has been employed for centuries to tonify kidney Yang, nourish essence, strengthen marrow, and moisten the intestines rawforestfoods.comscispace.comxtend-life.combeilstein-journals.orgaginganddisease.org. Ethnobotanical records indicate its use for conditions related to vitality, reproductive health, and as a general tonic rawforestfoods.comresearchgate.netxtend-life.com. Furthermore, its traditional applications extend to supporting blood circulation, managing diarrhea, and exhibiting aphrodisiac and anti-aging properties doh.gov.aerawforestfoods.comresearchgate.netimist.ma. The plant is recognized in both the Japanese and Chinese Pharmacopoeias as Cistanches Herba, underscoring its established medicinal value scispace.comaginganddisease.orgjst.go.jp.

Structural Classification within Monoterpene Glycosides and Acyclic Monoterpenes

This compound is structurally classified as an acyclic monoterpene glycoside researchgate.netcapes.gov.br. Monoterpenes are a large class of organic compounds derived from two isoprene (B109036) units, possessing a basic molecular formula of C10H16 wikidoc.orgwikipedia.orggerli.com. These compounds can exist in linear (acyclic) or cyclic forms, with modifications such as oxidation leading to monoterpenoids wikidoc.orgwikipedia.org. Acyclic monoterpenes, like this compound, are characterized by a non-cyclic carbon skeleton.

The molecular formula for this compound is C16H28O8, with a molecular weight of approximately 348.4 biocrick.comchemfaces.com. As a glycoside, it consists of an aglycone (the non-sugar part) linked to a sugar moiety, which in this case is glucose researchgate.net. The isolation of this compound from Cistanche tubulosa is part of broader studies that have identified numerous other compounds from this plant, including various iridoid glycosides (such as Kankanosides A-D), kankanol (B1248598) (a chlorinated iridoid), and a significant number of phenylethanoid glycosides like echinacoside (B191147) and acteoside researchgate.netbeilstein-journals.orgresearchgate.net.

Current Research Landscape and Significance of this compound

Research into this compound primarily focuses on its isolation, structural characterization, and the exploration of its biological activities, often within the broader context of Cistanche tubulosa constituents. Studies have investigated various bioactivities associated with compounds from this plant, which may include or be related to this compound. These reported activities include vasorelaxant effects, neuroprotective properties, antioxidant capabilities, and hepatoprotective actions researchgate.netscispace.comimist.maresearchgate.nettaylorandfrancis.com. Preliminary research also suggests potential inhibitory effects against enzymes like α-glucosidases, which are relevant to glucose metabolism jst.go.jp.

This compound is commercially available from various suppliers, typically characterized for its purity and intended for laboratory use in research, often cited for its potential roles in signaling pathways or broader biological and pharmacological activities chemfaces.com. Ongoing research also explores its metabolic transformation, providing insights into how such compounds might be processed within biological systems bvsalud.org. The significance of this compound lies in its contribution to the understanding of the phytochemical diversity of Cistanche tubulosa and its potential as a lead compound for further scientific investigation.

Table 1: Key Properties of this compound

| Property | Value |

| Molecular Formula | C16H28O8 |

| Molecular Weight | 348.4 g/mol |

| CAS Number | 906080-70-4 |

| Chemical Class | Acyclic Monoterpene Glycoside |

| Source | Cistanche tubulosa |

Table 2: Reported Biological Activities of Cistanche tubulosa Constituents (Potentially Including this compound)

| Activity Type | Notes |

| Vasorelaxant Activity | Relaxation of blood vessels. |

| Neuroprotective Effects | Protection of nerve cells from damage. |

| Antioxidant Properties | Ability to scavenge free radicals and reduce oxidative stress. |

| Hepatoprotective Effects | Protection of the liver from damage. |

| α-Glucosidase Inhibition | Potential to modulate carbohydrate digestion and glucose absorption. |

List of Compounds Mentioned:

this compound

Kankanosides A, B, C, D

Kankanol

Echinacoside

Acteoside

Cistanoside F

Kankanose

Isoacteoside

Cistantubuloside A, B

Tubuloside B

Syringalide A 3-O-α-L-rhamnopyranoside

Structure

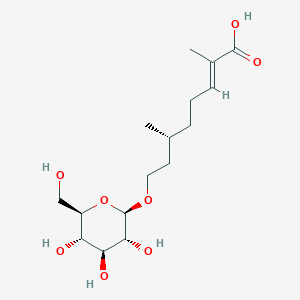

2D Structure

3D Structure

Properties

IUPAC Name |

(E,6R)-2,6-dimethyl-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O8/c1-9(4-3-5-10(2)15(21)22)6-7-23-16-14(20)13(19)12(18)11(8-17)24-16/h5,9,11-14,16-20H,3-4,6-8H2,1-2H3,(H,21,22)/b10-5+/t9-,11-,12-,13+,14-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXBWGQSBSJEOT-FHMJDAQXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)CCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Structural Characterization of Kankanoside E

Methodologies for Extraction and Purification from Natural Sources

Kankanoside E has been isolated from the methanolic extract of dried stems of Cistanche tubulosa (SCHENK) R. WIGHT, a plant belonging to the Orobanchaceae family researchgate.netcapes.gov.brnih.govscispace.com. The initial step in its isolation involves solvent extraction, with methanolic and 95% ethanol (B145695) extracts commonly employed researchgate.netcapes.gov.br. Subsequent purification from these complex plant extracts utilizes a variety of chromatographic techniques. These methods include silica (B1680970) gel column chromatography, polyamide chromatography, high-speed counter-current chromatography, and preparative high-performance liquid chromatography (HPLC), which are essential for separating this compound from other co-occurring compounds researchgate.net.

Advanced Spectroscopic Techniques for Definitive Structural Elucidation

The definitive structural elucidation of this compound is achieved through the application of advanced spectroscopic methods, complemented by chemical and physicochemical evidence researchgate.netcapes.gov.br.

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) experiments, is a cornerstone technique for assigning the structure of this compound unimo.itresearchgate.netcore.ac.ukru.nlarxiv.org. Experiments such as proton-proton correlation spectroscopy (1H-1H COSY) and heteronuclear multiple-bond correlation (HMBC) are instrumental in establishing atomic connectivities and elucidating the molecular framework researchgate.net. These spectroscopic data are crucial for confirming structural assignments and comparing them with previously reported findings researchgate.net.

High-Resolution Mass Spectrometry (HRMS) plays a critical role in accurately determining the molecular formula of this compound by providing precise mass measurements frontiersin.orglibretexts.orgmsu.edu. This technique allows for the unambiguous determination of the elemental composition of the compound. This compound has been characterized with a molecular formula of C37H48O20 and a molecular weight of 812.8 g/mol nih.gov. The data obtained from HRMS, when integrated with NMR findings, contribute significantly to the comprehensive structural elucidation of natural products researchgate.netfrontiersin.org.

Chiroptical methods, particularly the measurement of optical rotation, are vital for the stereochemical analysis of this compound frontiersin.orguniv-amu.frnih.govnih.gov. These techniques are essential for determining the absolute configuration and conformation of the molecule, offering crucial insights when other analytical methods may yield ambiguous results nih.gov. This compound exhibits a specific optical rotation of -1.2, which is a key parameter in its stereochemical characterization jst.go.jp.

Comparative Structural Analysis with Related Kankanosides and Analogous Monoterpene Glycosides

This compound is part of a larger group of compounds isolated from Cistanche tubulosa, which includes other Kankanosides (designated A through D) and Kankanol (B1248598) researchgate.netcapes.gov.br. Structurally, this compound is classified as an acyclic monoterpene glycoside, differentiating it from the iridoid glycosides (Kankanosides A-D) and the chlorinated iridoid (Kankanol) also identified in the same plant source researchgate.netcapes.gov.br. Comparative structural analysis involves a detailed examination and comparison of the spectroscopic data of this compound with those of these related compounds and other analogous monoterpene glycosides previously documented in scientific literature researchgate.netcabidigitallibrary.org.

Compound Data Table

| Compound Name | Chemical Class | Primary Source |

| This compound | Acyclic Monoterpene Glycoside | Cistanche tubulosa |

| Kankanoside A | Iridoid Glycoside | Cistanche tubulosa |

| Kankanoside B | Iridoid Glycoside | Cistanche tubulosa |

| Kankanoside C | Iridoid Glycoside | Cistanche tubulosa |

| Kankanoside D | Iridoid Glycoside | Cistanche tubulosa |

| Kankanol | Chlorinated Iridoid | Cistanche tubulosa |

Spectroscopic and Molecular Data Summary

| Property | Value |

| Molecular Formula | C37H48O20 |

| Molecular Weight | 812.8 g/mol |

| Optical Rotation | -1.2 |

| Key Spectroscopic Methods | NMR (1D, 2D), HRMS, Chiroptical Methods (OR) |

Chemical Synthesis and Biosynthetic Investigations of Kankanoside E

Strategies for the Total Chemical Synthesis of Kankanoside E and its Core Structures

While a specific total synthesis of this compound has not been detailed in available literature, the construction of such a complex natural product would rely on established and sophisticated methodologies in carbohydrate and terpene chemistry. The primary challenges lie in the stereocontrolled formation of multiple glycosidic bonds and the regioselective manipulation of numerous hydroxyl groups. The synthesis would logically proceed by preparing the acyclic monoterpene aglycone and the trisaccharide chain separately, followed by their convergent coupling.

A central challenge in synthesizing this compound is the controlled construction of the O-glycosidic linkages with specific stereochemistry. nih.gov For linkages such as the common 1,2-trans-β-D-glycosides, chemists employ several reliable strategies. nih.gov

One classic and effective method involves neighboring group participation . A protecting group that can participate in the reaction, such as an acetyl or benzoyl group, is placed at the C-2 position of the glycosyl donor. During the reaction, this group forms a cyclic intermediate (an oxocarbenium ion) that blocks one face of the molecule, forcing the incoming alcohol (the glycosyl acceptor) to attack from the opposite face, resulting in the desired 1,2-trans stereochemistry. wikipedia.org

Modern advancements have also introduced reagent-controlled glycosylation , which offers stereoselectivity without relying on participating groups at the C-2 position. ntu.edu.sg These methods use specific combinations of promoters, solvents, and additives to direct the stereochemical outcome. For instance, certain protocols employ nitrile solvents which can form intermediates that favor specific stereoisomers. nih.gov Furthermore, the development of chiral catalysts, such as bis-thiourea catalysts, allows for stereo- and regioselective glycosylations under mild conditions, representing a significant step toward general and predictable glycosidic bond formation. harvard.edu

The formation of the glycosidic bond requires the activation of a sugar derivative, known as a glycosyl donor, which then reacts with a hydroxyl group on the acceptor molecule. The choice of donor and activation method is critical for achieving high yield and selectivity. ethernet.edu.et

Common glycosyl donors include glycosyl halides (used in the Koenigs-Knorr reaction), thioglycosides, and glycosyl trichloroacetimidates. ntu.edu.sg The activation of these donors is typically achieved with a Lewis acid promoter. For example, a combination of N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH) is often used to activate thioglycoside donors. Glycosyl N-phenyltrifluoroacetimidates, activated by promoters like iron(III) chloride (FeCl3), have also proven effective for constructing complex glycosidic linkages. nih.gov The general principle involves generating a reactive electrophilic intermediate at the anomeric center of the donor, which is then attacked by the nucleophilic hydroxyl group of the acceptor. wikipedia.org

| Glycosyl Donor Type | Typical Promoter/Activator | Key Features |

|---|---|---|

| Glycosyl Halides (e.g., Bromides) | Silver or Mercury Salts (e.g., AgOTf) | Classic method (Koenigs-Knorr); often requires stoichiometric heavy metal salts. ntu.edu.sg |

| Thioglycosides | NIS/TfOH, DMTST | Stable donors, tunable reactivity, suitable for block synthesis strategies. |

| Glycosyl Trichloroacetimidates | TMSOTf, BF₃·OEt₂ | Highly reactive donors, widely used for both simple and complex glycosylations. |

| Glycosyl N-phenyltrifluoroacetimidates | FeCl₃ | Provides robust protocols for synthesizing 1,2-trans-glycosidic linkages without neighboring group participation. nih.gov |

The trisaccharide portion of this compound contains multiple hydroxyl groups of similar reactivity. To construct the correct linkage pattern, all but one of these hydroxyls must be masked with protecting groups. This requires a strategy of regioselective functionalization , where one specific hydroxyl group is selectively modified or left exposed for the next reaction. nih.gov

This is typically achieved through a multi-step protection-deprotection sequence. For example, the primary hydroxyl group (at C-6) is often more reactive and can be selectively protected under certain conditions. Other techniques involve using bulky reagents that can only access the most sterically accessible hydroxyl group. researchgate.net

Enzymatic methods also offer powerful tools for regioselectivity. Lipases, for instance, can catalyze the acylation of specific hydroxyl groups on a sugar ring with high precision, a task that is often challenging to achieve with purely chemical methods. mdpi.comnih.gov Catalyst-controlled regioselective reactions, using chiral phosphoric acids or other organocatalysts, have also emerged as a sophisticated strategy to differentiate between diols in unprotected or minimally protected monosaccharides. chemrxiv.org

Proposed Biosynthetic Pathways of Acyclic Monoterpene Glycosides in Plants

In plants, acyclic monoterpene glycosides like this compound are synthesized through a series of coordinated enzymatic reactions as part of the plant's secondary metabolism. nih.govnih.gov This process begins with the formation of basic building blocks and culminates in the attachment of sugar molecules, a process known as glycosylation, which often serves to increase water solubility, stability, and compartmentalization of the compounds. researchgate.net

All terpenoids, including monoterpenes, are derived from two five-carbon (C5) universal precursors: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govnih.gov Plants utilize two distinct pathways to produce these precursors in different cellular compartments. academicjournals.org

The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway starts from acetyl-CoA and is primarily responsible for producing precursors for sesquiterpenes (C15) and triterpenes (C30). encyclopedia.pub

The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate. academicjournals.org It is the primary source of IPP and DMAPP for the biosynthesis of monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). ebrary.net

For this compound, an acyclic monoterpene, the precursors are generated via the MEP pathway. academicjournals.orgebrary.net One molecule of IPP and one molecule of DMAPP are condensed by the enzyme geranyl diphosphate synthase (GPPS) to form geranyl diphosphate (GPP), the direct C10 precursor to all monoterpenes. nih.govgenome.jp The aglycone backbone of this compound is derived from this GPP molecule.

| Precursor | Carbon Atoms | Biosynthetic Pathway | Role |

|---|---|---|---|

| Pyruvate & Glyceraldehyde-3-Phosphate | C3 | MEP Pathway | Initial substrates for the MEP pathway. academicjournals.org |

| Isopentenyl Diphosphate (IPP) | C5 | MEP Pathway | Universal C5 building block. nih.govnih.gov |

| Dimethylallyl Diphosphate (DMAPP) | C5 | MEP Pathway | Universal C5 building block and starter unit. nih.govnih.gov |

| Geranyl Diphosphate (GPP) | C10 | MEP Pathway | Direct precursor for all monoterpenes. genome.jp |

The assembly of this compound from its precursors is catalyzed by specific classes of enzymes.

First, the C10 precursor, geranyl diphosphate (GPP), is converted into the acyclic monoterpene alcohol aglycone. This transformation can be catalyzed by a monoterpene synthase (MTS) , which removes the diphosphate group to generate a carbocation intermediate that is then quenched by water to form an alcohol like geraniol. researchgate.netnih.gov

Following the formation of the aglycone, the crucial glycosylation steps occur. These reactions are catalyzed by UDP-dependent glycosyltransferases (UGTs) . acs.orgacs.org UGTs are a large and diverse family of enzymes that transfer a sugar moiety from an activated nucleotide sugar donor, such as UDP-glucose, to an acceptor molecule—in this case, the monoterpene alcohol. nih.govresearchgate.net The formation of the trisaccharide chain on this compound would require the sequential action of multiple, highly specific UGTs. Each UGT would be responsible for adding a specific sugar with the correct linkage and stereochemistry, with the product of one enzymatic reaction becoming the substrate for the next. The presence of any methyl groups on the sugar residues would imply the action of methyltransferases , which would add a methyl group from a donor like S-adenosyl methionine.

Genetic and Molecular Regulation of this compound Biosynthetic Enzymes

The biosynthesis of this compound, a complex iridoid glycoside, is a sophisticated and tightly controlled process governed by a hierarchical network of genetic and molecular regulators. While research has not yet fully elucidated the specific regulatory mechanisms exclusive to this compound, a comprehensive understanding can be inferred from the extensive studies on the biosynthesis of iridoids and other terpenoids in various plant species. The regulation primarily occurs at the transcriptional level, where the expression of biosynthetic enzyme genes is meticulously controlled by transcription factors, which in turn respond to developmental cues and environmental stimuli.

The production of specialized metabolites like iridoids is often orchestrated by the coordinated expression of genes encoding the necessary enzymes. mdpi.com This regulation ensures that these compounds, which are frequently involved in plant defense, are produced at the appropriate time and in the required amounts. The key molecular components of this regulatory system include the enzymes responsible for modifying the iridoid core structure and the transcription factors that control their gene expression.

Key Biosynthetic Enzyme Families

The final structural characteristics of this compound are determined by the action of several key enzyme families that catalyze tailoring reactions on the basic iridoid skeleton. These modifications, such as hydroxylation and glycosylation, are critical for the bioactivity and stability of the final compound.

Cytochrome P450 Monooxygenases (CYPs): This superfamily of heme-containing enzymes is pivotal in the functionalization of terpenoid scaffolds. nih.gov CYPs catalyze a wide array of oxidative reactions, including hydroxylation, epoxidation, and C-C bond formation, which are essential for creating the diverse structures of iridoids. nih.govnih.gov In the context of this compound biosynthesis, specific CYPs are responsible for introducing hydroxyl groups at precise positions on the iridoid core, a crucial step for subsequent glycosylation and achieving the final molecular architecture.

UDP-dependent Glycosyltransferases (UGTs): Glycosylation is a defining step in the biosynthesis of iridoid glycosides like this compound. This reaction is catalyzed by UGTs, which transfer a sugar moiety, typically from a UDP-activated sugar donor, to the aglycone. nih.gov This process significantly increases the water solubility and stability of the compound and can influence its subcellular localization and biological activity. nih.gov The UGTs involved in iridoid biosynthesis often exhibit high specificity for both the iridoid substrate and the sugar donor. researchgate.net

| Enzyme Family | General Function | Putative Role in this compound Biosynthesis |

|---|---|---|

| Cytochrome P450s (CYPs) | Catalyze diverse oxidative reactions (e.g., hydroxylation, epoxidation). nih.gov | Introduces hydroxyl groups onto the iridoid backbone, creating specific sites for glycosylation. |

| UDP-dependent Glycosyltransferases (UGTs) | Transfer sugar moieties from an activated sugar donor to an acceptor molecule. nih.gov | Attaches one or more sugar units to the hydroxylated iridoid aglycone to form the final this compound structure. |

Transcriptional Regulation by Transcription Factors (TFs)

The expression of CYP and UGT genes, along with other genes in the biosynthetic pathway, is controlled by various families of transcription factors. nih.govjournalssystem.com These proteins bind to specific cis-regulatory elements in the promoter regions of their target genes, thereby activating or repressing transcription. researchgate.net The regulation of terpenoid biosynthesis pathways is often managed by a combinatorial network of TFs from different families. chinbullbotany.com

AP2/ERF Family: The APETALA2/Ethylene Response Factor (AP2/ERF) family of TFs are well-known regulators of specialized metabolism, particularly in response to the plant hormone jasmonate. wesleyan.edunih.gov In Catharanthus roseus, the AP2/ERF factor ORCA3 (Octadecanoid-Responsive Catharanthus AP2/ERF-domain protein 3) is a master regulator that activates a suite of genes in the iridoid branch of the terpenoid indole (B1671886) alkaloid (TIA) pathway. mdpi.comnih.gov Homologues of ORCA3 are considered strong candidates for regulating iridoid biosynthesis, and thus potentially this compound, in other species.

bHLH Family: Basic helix-loop-helix (bHLH) transcription factors often work in conjunction with other regulatory proteins to control metabolic pathways. nih.gov In the context of iridoid biosynthesis in C. roseus, the TFs BIS1 and BIS2 (bHLH Iridoid Synthesis 1 and 2) have been identified as positive regulators of the iridoid pathway genes. nih.gov These factors are also responsive to jasmonate signaling, highlighting the coordinated action of different TF families in response to specific stimuli.

MYB and WRKY Families: Members of the MYB and WRKY transcription factor families are extensively involved in regulating various branches of plant secondary metabolism, including terpenoids and phenylpropanoids. chinbullbotany.comwesleyan.edunih.gov They typically function by binding to specific motifs in the promoters of biosynthetic genes. While their direct role in this compound regulation is not yet established, their widespread involvement in controlling the production of specialized metabolites makes them highly probable participants in the regulatory network. nih.gov

Hormonal Influence: The Role of Jasmonates

The production of iridoids is frequently a component of a plant's defense strategy against herbivores and pathogens. Consequently, the biosynthetic pathways are often induced by signaling molecules associated with stress responses, most notably jasmonic acid (JA) and its derivatives (jasmonates). wesleyan.edu Jasmonates can trigger a signaling cascade that leads to the activation of specific transcription factors, such as those from the AP2/ERF and bHLH families. nih.govnih.gov This induction leads to the upregulation of biosynthetic genes and a subsequent increase in the accumulation of defensive compounds like iridoid glycosides. The promoters of key regulatory genes, such as ORCA3, contain jasmonate-responsive elements, directly linking the hormonal signal to the transcriptional response. nih.gov

Exploration of Biological Activity and Molecular Interactions of Kankanoside E

In Vitro and Cell-Based Assay Systems for Kankanoside E Evaluation

To assess the biological potential of compounds like this compound, in vitro and cell-based assays serve as a foundational approach. These controlled environments allow for precise investigation into the compound's effects on specific biological targets and cellular pathways.

While specific studies focusing exclusively on this compound's interaction with enzymes are limited, the broader class of phenylethanoid glycosides (PhGs) is known to modulate various enzymes. nih.govresearchgate.net Assays for this class of compounds typically target enzymes involved in inflammation and metabolic processes. For example, PhGs have been evaluated for their inhibitory effects on enzymes such as tyrosinase, monoacylglycerol lipase (B570770) (MAGL), monoamine oxidase-A, and 15-lipoxygenase (15-LOX). nih.govcore.ac.ukthieme-connect.comscielo.br The evaluation methods often involve standard fluorometric or microplate-based assays where the compound's ability to reduce the enzyme's activity is measured, frequently reported as an IC50 value (the concentration required to inhibit 50% of the enzyme's activity). thieme-connect.comscielo.brmdpi.com

Understanding how this compound interacts with cellular receptors is crucial for elucidating its mechanism of action. Receptor binding assays are designed to measure the affinity between a ligand (like this compound) and its target receptor. nih.gov While direct receptor binding profiles for this compound are not extensively documented, computational methods such as molecular docking are frequently employed to predict these interactions. nih.gov This in silico approach helps identify potential protein targets by simulating the binding process and estimating the strength of the interaction, thereby guiding further experimental validation. nih.govnih.gov

Phenylethanoid glycosides have been shown to modulate key cellular signaling pathways, particularly those governing inflammation. researchgate.net Studies using macrophage cell lines (e.g., Raw264.7) stimulated with lipopolysaccharide (LPS) are common models to investigate anti-inflammatory effects. oup.com Research on various PhGs demonstrates an ability to inhibit the expression of inducible nitric oxide synthase (iNOS), a key inflammatory enzyme. oup.com This inhibition is often achieved by modulating signaling cascades such as the activator protein-1 (AP-1), mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways. nih.govoup.comnih.govmdpi.com By interfering with these pathways, PhGs can suppress the production of inflammatory mediators.

Computational Approaches for Molecular Mechanism Elucidation

Computational chemistry offers powerful tools to predict and analyze the molecular interactions of this compound, providing insights that complement experimental data.

Molecular docking is a computational technique that predicts how a small molecule, such as this compound, binds to a macromolecular target, typically a protein. mdpi.comnih.gov This method calculates the binding affinity and visualizes the interaction at the atomic level, highlighting key residues involved in the binding. nih.govnih.gov For phenylethanoid glycosides, docking studies have been used to explore interactions with enzymes like tyrosinase, revealing how structural features of the glycoside contribute to stabilizing the enzyme-ligand complex through specific interactions like π-π stacking. nih.gov Such simulations are essential for identifying potential drug targets and understanding structure-activity relationships.

Below is a representative table illustrating the type of data generated from molecular docking simulations for a phenylethanoid glycoside with potential protein targets.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues |

| Tyrosinase | -7.5 | Phe264, His244, Val283 |

| Monoacylglycerol Lipase | -8.2 | Ser122, His269, His272 |

| 15-Lipoxygenase | -8.8 | His523, Ile875, Gln522 |

Note: This table is illustrative, based on findings for structurally related phenylethanoid glycosides, to demonstrate the output of molecular docking studies.

Following molecular docking, molecular dynamics (MD) simulations are often performed to analyze the dynamic behavior of the ligand-protein complex over time. nih.govmdpi.com MD simulations provide a deeper understanding of the stability of the predicted binding pose and can reveal important conformational changes in both the ligand and the protein that occur upon binding. mdpi.commdpi.com By simulating the movements of atoms and molecules, these studies can confirm the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, identified in docking studies, thus providing a more robust model of the molecular mechanism. nih.gov This technique is crucial for validating computational predictions before undertaking more resource-intensive experimental studies. mdpi.com

Network Pharmacology Integration for System-Level Understanding of this compound's Potential Role in Complex Mixtures

Network pharmacology provides a powerful framework for understanding the therapeutic mechanisms of individual compounds within complex botanical mixtures, such as those found in traditional herbal medicine. This approach shifts the focus from a single-target to a multi-target, multi-pathway paradigm, which is particularly relevant for understanding the synergistic effects of compounds in herbs like Cistanche tubulosa, the natural source of this compound. While specific network pharmacology studies dedicated exclusively to this compound are not extensively available, analysis of the broader network pharmacology of Cistanche tubulosa and its constituent classes, such as iridoid glycosides, allows for an inferential understanding of this compound's potential biological activities and molecular interactions.

Cistanche tubulosa extracts, containing a variety of bioactive compounds including phenylethanoid glycosides, iridoid glycosides (like this compound), and polysaccharides, have been analyzed using network pharmacology to elucidate their mechanisms of action in various therapeutic contexts, including for antioxidant effects. researchgate.netnih.gov These studies predict numerous potential protein targets and signaling pathways that are modulated by the collective action of the plant's constituents.

Predicted Protein Targets for Compounds in Cistanche tubulosa

| Target Protein | Gene Symbol | Potential Function in Relevant Pathways |

| Mitogen-activated protein kinase 1 | MAPK1 | Cell proliferation, differentiation, inflammation |

| Mitogen-activated protein kinase 8 | MAPK8 | Stress response, apoptosis, inflammation |

| RAC-alpha serine/threonine-protein kinase | AKT1 | Cell survival, proliferation, metabolism |

| Tumor necrosis factor | TNF | Inflammation, apoptosis, immune response |

| Interleukin-6 | IL6 | Inflammation, immune response |

| Prostaglandin-endoperoxide synthase 2 | PTGS2 (COX-2) | Inflammation, pain |

| Vascular endothelial growth factor A | VEGFA | Angiogenesis, vascular permeability |

| Epidermal growth factor receptor | EGFR | Cell growth, proliferation, differentiation |

| B-cell lymphoma 2 | BCL2 | Apoptosis regulation |

| Caspase-3 | CASP3 | Apoptosis execution |

Key Signaling Pathways Modulated by Cistanche tubulosa Constituents

The protein targets identified in network pharmacology analyses of Cistanche tubulosa are integral components of various signaling pathways. The modulation of these pathways by the plant's chemical constituents, likely including this compound, underlies its observed biological activities.

| Signaling Pathway | Key Associated Proteins | Potential Therapeutic Relevance |

| PI3K-Akt signaling pathway | AKT1, PIK3R1, MTOR | Cell survival, proliferation, metabolism, neuroprotection |

| MAPK signaling pathway | MAPK1, MAPK8, MAPK14 | Inflammation, stress response, cell proliferation |

| Estrogen signaling pathway | ESR1, ESR2 | Neuroprotection, bone metabolism |

| TNF signaling pathway | TNF, NFKBIA, RELA | Inflammation, immune regulation, apoptosis |

| Neuroactive ligand-receptor interaction | Various GPCRs and ion channels | Neurological function, pain modulation |

| Inflammatory mediator regulation of TRP channels | TRP channels | Pain, inflammation |

Network pharmacology studies on other plants rich in iridoid glycosides have also shed light on the potential mechanisms of this class of compounds. For instance, an analysis of iridoid glycosides from Eucommia ulmoides in the context of osteoporosis identified the PI3K-Akt, MAPK, and estrogen signaling pathways as key therapeutic targets. nih.gov Similarly, a study on iridoid glycosides from Fructus Gardeniae highlighted their interaction with targets such as BCL2 and various protein kinases, and their involvement in pathways like GPCR signaling and neuroactive ligand-receptor interaction. bohrium.com These findings suggest that this compound, as an iridoid glycoside, may share similar targets and mechanisms of action.

Future research employing in silico molecular docking and experimental validation is necessary to precisely identify the direct protein targets of this compound and to confirm its specific contributions to the signaling pathways modulated by Cistanche tubulosa. Such studies will further refine our understanding of the synergistic interactions between the various constituents of this important medicinal plant.

Structure Activity Relationship Sar Studies of Kankanoside E and Its Analogs

Design and Chemical Synthesis of Kankanoside E Derivatives for SAR Elucidation

The design of this compound derivatives for SAR studies would strategically target modifications at two primary locations: the acyclic monoterpene aglycone and the glucose moiety. The objective is to probe the effects of changes in stereochemistry, lipophilicity, and electronic properties on the compound's biological efficacy.

Modification of the Aglycone Moiety: The acyclic monoterpene scaffold of this compound offers several sites for chemical modification. nih.govmdpi.com Synthetic strategies would likely focus on the introduction, removal, or alteration of functional groups. For instance, the hydroxyl groups could be esterified or etherified to modulate lipophilicity. The double bonds within the carbon chain could be hydrogenated, epoxidized, or dihydroxylated to investigate the role of unsaturation and rigidity in biological activity. Such modifications can be achieved through various organic synthesis techniques, including palladium-catalyzed cyclization strategies for creating more complex terpene frameworks. researchgate.net

Modification of the Glycosidic Moiety: The glucose unit of this compound is another critical target for derivatization. Enzymatic and chemical methods can be employed to alter the sugar component. nih.govmdpi.com Glycosylation strategies could involve the introduction of different sugar units (e.g., rhamnose, xylose) to assess the impact of the carbohydrate portion on target recognition and pharmacokinetic properties. nih.gov Furthermore, modification of the hydroxyl groups on the existing glucose moiety through acylation or alkylation could provide valuable insights into the hydrogen bonding interactions that may be crucial for activity. nih.gov The use of Leloir glycosyltransferases is a well-established method for the synthesis of diverse phenolic glycoconjugates and could be adapted for the glycosylation of this compound analogs. mdpi.com

The following table illustrates a hypothetical set of this compound derivatives that could be synthesized to explore its SAR.

| Compound ID | Modification on Aglycone | Modification on Glucose Moiety | Rationale for Synthesis |

| KE-001 | Acetylation of primary alcohol | None | Increase lipophilicity |

| KE-002 | Epoxidation of C2-C3 double bond | None | Investigate role of unsaturation |

| KE-003 | None | Per-acetylation | Increase membrane permeability |

| KE-004 | None | Replacement with L-rhamnose | Probe importance of sugar identity |

| KE-005 | Hydrogenation of both double bonds | None | Assess impact of scaffold flexibility |

Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

In the absence of extensive experimental data, computational chemistry and Quantitative Structure-Activity Relationship (QSAR) modeling serve as powerful predictive tools in the early stages of drug discovery. These in silico methods can guide the design of novel this compound analogs with potentially enhanced biological activity.

A QSAR study for this compound analogs would commence with the calculation of a wide array of molecular descriptors for a set of hypothetically designed or synthesized compounds. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Commonly used molecular descriptors include:

Electronic Descriptors: Atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: Molecular weight, volume, surface area, and shape indices.

Hydrophobic Descriptors: LogP (octanol-water partition coefficient).

Topological Descriptors: Connectivity indices that describe the branching and complexity of the molecular structure.

Once these descriptors are calculated, a mathematical model is developed to correlate them with the biological activity of the compounds. Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are employed to build the QSAR model. The robustness and predictive power of the model are then validated using internal and external validation techniques.

A validated QSAR model can be used to predict the biological activity of newly designed this compound analogs before their actual synthesis. This allows for the prioritization of compounds that are most likely to exhibit the desired biological effects, thereby saving time and resources.

Furthermore, computational docking studies can be performed to predict the binding mode of this compound and its analogs with their putative biological targets. By analyzing the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the target protein, researchers can gain a deeper understanding of the molecular basis of their activity. This information can then be used to design new derivatives with improved binding affinity and selectivity.

Elucidation of Specific Structural Features Influencing Biological Potency and Selectivity

Through a combination of synthesis, biological evaluation, and computational modeling of this compound analogs, it would be possible to elucidate the key structural features that govern their biological potency and selectivity.

Regarding the glycosidic moiety, the nature of the sugar can significantly impact both the pharmacokinetic and pharmacodynamic properties of the molecule. The glucose unit in this compound may be essential for solubility, transport, and recognition by the biological target. Altering the sugar or its stereochemistry could lead to a dramatic change in biological activity. For example, the d/l configuration of sugars has been shown to significantly affect the antiproliferative activities of neoglycosides of oleanolic acid. researchgate.net The strategic modification of these structural features will be instrumental in developing more potent and selective this compound-based therapeutic agents.

Advanced Analytical Methodologies for Kankanoside E Profiling

High-Resolution Separation Techniques for Qualitative and Quantitative Analysis of Kankanoside E

High-resolution separation techniques are foundational for the qualitative and quantitative analysis of this compound, enabling the isolation and detection of the compound from complex mixtures.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS)

UPLC-Q-TOF-MS is a powerful hyphenated technique widely utilized for the comprehensive profiling of natural products, including this compound. This method combines the rapid and efficient separation capabilities of Ultra-Performance Liquid Chromatography (UPLC) with the high resolution and mass accuracy of Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry nih.govjst.go.jpmdpi.comresearchgate.netmdpi.comprotocols.io. UPLC provides superior chromatographic separation compared to traditional HPLC, allowing for better resolution of closely related compounds. The Q-TOF mass analyzer offers high mass accuracy, enabling the determination of elemental compositions and facilitating the identification of unknown compounds through accurate mass measurements nih.govmdpi.comresearchgate.netprotocols.io. This technique is particularly valuable for qualitative analysis, aiding in the tentative identification of this compound based on its mass-to-charge ratio and fragmentation patterns nih.govjst.go.jpprotocols.io. For quantitative analysis, UPLC-Q-TOF-MS can be employed, although often coupled with or complemented by more targeted quantitative methods like UPLC-MS/MS for enhanced precision and sensitivity nih.govmdpi.com.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS, particularly using triple quadrupole (QQQ) mass spectrometers, is a cornerstone for both qualitative and quantitative analysis of this compound nih.govmdpi.commdpi.comnih.govnih.gov. This technique offers high sensitivity and selectivity, making it ideal for quantifying specific compounds in complex matrices. HPLC provides the separation, while tandem mass spectrometry allows for targeted detection and quantification through Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) nih.govmdpi.com. The MS/MS approach involves fragmenting precursor ions of this compound and monitoring specific product ions, which significantly reduces background noise and improves accuracy nih.govmdpi.comnih.gov. This method is robust for validating the presence and concentration of this compound in various samples nih.govmdpi.com.

Other Chromatographic and Electrophoretic Approaches (e.g., GC-MS, Capillary Electrophoresis)

While UPLC and HPLC-MS/MS are primary methods, other techniques contribute to this compound analysis. Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for volatile or semi-volatile compounds, though this compound, likely a glycoside, may require derivatization for GC analysis mdpi.comnih.govcabidigitallibrary.org. GC-MS is effective for identifying known compounds by comparing mass spectra with spectral libraries mdpi.comnih.gov.

Capillary Electrophoresis (CE) offers an alternative separation mechanism based on differential migration of charged analytes in an electric field technologynetworks.comdiva-portal.orgwikipedia.orgpan.olsztyn.pld-nb.info. CE is known for its high separation efficiency, rapid analysis times, and minimal sample and solvent consumption technologynetworks.comdiva-portal.orgwikipedia.org. Different modes of CE, such as Capillary Zone Electrophoresis (CZE) or Capillary Gel Electrophoresis (CGE), can be applied depending on the nature of this compound and the matrix technologynetworks.comwikipedia.org. CE can be coupled with mass spectrometry (CE-MS) for enhanced detection and identification capabilities technologynetworks.comwikipedia.org.

Advanced Sample Preparation and Matrix Effects in this compound Analysis from Complex Biological and Plant Matrices

Effective sample preparation is critical for the successful analysis of this compound, especially when dealing with complex biological and plant matrices, which can introduce matrix effects that interfere with detection and quantification chromatographyonline.comicpms.comnih.govresearchgate.net. Matrix effects can arise from co-extracted compounds that affect ionization efficiency or cause signal suppression/enhancement chromatographyonline.comicpms.comnih.gov.

Advanced sample preparation techniques aim to isolate this compound, remove interfering substances, and concentrate the analyte. Common methods include:

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain this compound while allowing other matrix components to pass through, or vice versa. This is effective for pre-concentration and cleanup chromatographyonline.com.

Liquid-Liquid Extraction (LLE): LLE involves partitioning this compound between two immiscible liquid phases, offering another approach for isolation and cleanup chromatographyonline.comresearchgate.net.

Grinding and Homogenization: For plant materials, grinding into a fine powder is essential to increase surface area for extraction and ensure sample homogeneity researchgate.netbionordika.se. Specialized lysing matrices and bead beaters are used for efficient disruption of plant tissues bionordika.sempbiochina.commpbio.com.

Filtration and Centrifugation: These are standard steps to remove particulate matter and cellular debris after extraction chromatographyonline.combionordika.se.

Derivatization: For certain techniques like GC-MS, this compound might require chemical derivatization to increase its volatility or improve detection nih.gov.

The choice of sample preparation method depends on the specific matrix (plant tissue, blood, plasma, etc.) and the analytical technique to be employed. Careful optimization is necessary to minimize matrix effects and maximize analyte recovery chromatographyonline.comicpms.comnih.gov.

Isotopic Labeling and Tracing for Metabolic Studies of this compound In Vivo (pre-clinical context)

Isotopic labeling, particularly with stable isotopes like ¹³C, ¹⁵N, or ²H, is a powerful approach for studying the metabolic fate of this compound in vivo in pre-clinical settings bitesizebio.comcreative-proteomics.comnih.govnih.govdoi.org. This technique involves administering this compound that has been synthesized with incorporated stable isotopes. These labeled molecules are metabolically indistinguishable from their unlabeled counterparts but can be precisely tracked using mass spectrometry or NMR bitesizebio.comcreative-proteomics.comnih.govnih.govdoi.org.

Table 1: Stable Isotopes Used in Metabolic Tracing

| Isotope | Element | Common Applications in Tracing | Detection Method |

| ¹³C | Carbon | Glucose, amino acids, fatty acids, nucleotides | Mass Spectrometry, NMR |

| ¹⁵N | Nitrogen | Amino acids, nucleotides | Mass Spectrometry, NMR |

| ²H (Deuterium) | Hydrogen | Water, various organic molecules | Mass Spectrometry, NMR |

| ¹⁸O | Oxygen | Water, oxygen metabolism | Mass Spectrometry |

By tracking the labeled atoms through biochemical pathways, researchers can elucidate metabolic flux, identify metabolic intermediates and products derived from this compound, and understand how the compound is processed, distributed, and eliminated within a biological system bitesizebio.comcreative-proteomics.comnih.govnih.govdoi.org. This provides dynamic insights that complement static metabolomic snapshots bitesizebio.com. For example, administering ¹³C-labeled this compound would allow researchers to track the incorporation of labeled carbon atoms into downstream metabolites, revealing metabolic transformations and pathway utilization creative-proteomics.comnih.govnih.gov. This approach is invaluable for understanding the pharmacokinetics and pharmacodynamics of this compound in pre-clinical models.

Compound List:

this compound

Future Perspectives and Translational Research Opportunities for Kankanoside E

Emerging Methodologies in Glycoside Research Applied to Kankanoside E Studies

The structural complexity of glycosides has historically presented a significant challenge to their chemical synthesis and modification. rsc.org However, recent advancements in glycoside research offer promising avenues for future studies on this compound.

Chemical Synthesis and Analogue Development: Modern chemical glycosylation methods provide a toolkit for the synthesis of complex molecules like this compound. wikipedia.org These strategies, which involve the coupling of a glycosyl donor to a glycosyl acceptor, are crucial for producing sufficient quantities of the pure compound for biological screening and for creating structural analogues to explore structure-activity relationships. wikipedia.orgethernet.edu.etnih.gov Key approaches that could be applied to this compound include:

Fischer-Helferich Method: An acid-catalyzed reaction that could be foundational for initial synthetic explorations. rsc.org

Use of Anomeric Halides and Thioglycosides: These methods offer greater control over the stereochemistry of the glycosidic bond, which is critical for biological activity. rsc.orgwikipedia.org

Glycosyl Imidates and Phosphates: These approaches represent more advanced techniques for efficient glycosylation. rsc.org

Enzymatic and Chemoenzymatic Synthesis: Beyond traditional chemical synthesis, enzymatic methods are emerging as powerful tools for glycoside synthesis. nih.gov Glycosynthases, which are engineered glycosidases, can catalyze the formation of glycosidic bonds with high selectivity, avoiding the need for extensive protecting group strategies that complicate chemical synthesis. nih.gov The application of glycosynthases could facilitate a more efficient and environmentally friendly synthesis of this compound and its derivatives.

These emerging synthetic methodologies are pivotal for advancing this compound research. Access to synthetic routes would not only confirm the structure of the natural product but also enable the production of novel analogues with potentially enhanced biological activities.

Integration of Omics Data for Comprehensive Understanding of this compound Biosynthesis and Function

A complete understanding of this compound requires delving into its biosynthesis within Cistanche tubulosa. The integration of various "omics" technologies provides a powerful platform to elucidate the biosynthetic pathway and regulatory networks governing the production of this and other natural products. maxapress.comfrontiersin.orgnih.gov

Genomics, Transcriptomics, and Metabolomics: By combining these high-throughput techniques, researchers can build a comprehensive picture of the biological processes leading to this compound.

Genomics: Sequencing the genome of Cistanche tubulosa can identify the genes encoding the enzymes responsible for the biosynthesis of the monoterpene and sugar moieties of this compound. rsc.org

Transcriptomics: Analyzing the gene expression profiles of Cistanche tubulosa under different conditions can reveal which genes are co-expressed and likely involved in the this compound biosynthetic pathway. maxapress.comrsc.org

Metabolomics: Profiling the small molecule metabolites in the plant can identify the precursors and intermediates in the pathway, providing direct chemical evidence to complement the genetic data. rsc.org

The integration of these omics datasets can lead to the identification of the complete biosynthetic gene cluster for this compound. nih.gov This knowledge is not only of fundamental scientific interest but also has significant practical applications. Understanding the biosynthetic pathway could enable the heterologous production of this compound in microbial hosts, providing a sustainable and scalable source of the compound. frontiersin.org Furthermore, insights into the regulation of the pathway could inform strategies for enhancing its production in its native plant source.

Collaborative Research Paradigms in Natural Product Discovery and Development

The journey of a natural product from discovery to potential therapeutic application is a complex, interdisciplinary endeavor that benefits greatly from collaborative research models. frontiersin.org The study of this compound is no exception and would be significantly advanced through partnerships that bring together diverse expertise and resources.

Academia-Industry Collaborations: Partnerships between academic research institutions and pharmaceutical companies are crucial for translating basic scientific discoveries into tangible therapeutic solutions. Academic labs can focus on the fundamental aspects of this compound research, such as its isolation, structural elucidation, and the elucidation of its biosynthetic pathway. Industry partners can then leverage their resources and expertise in drug development, including high-throughput screening, medicinal chemistry, and clinical trials, to explore the therapeutic potential of this compound and its analogues.

International and Interdisciplinary Cooperation: The discovery and study of natural products often involve international collaboration, particularly when the source organism is endemic to a specific region. nih.govtamu.edu Research on this compound, isolated from Cistanche tubulosa, a plant used in traditional medicine, would benefit from collaborations between researchers in different geographical locations and across various scientific disciplines, including natural product chemistry, synthetic organic chemistry, molecular biology, and pharmacology. frontiersin.orgillinois.edu Such collaborations can foster a more comprehensive and efficient approach to understanding the potential of this natural compound.

By embracing these collaborative paradigms, the scientific community can accelerate the pace of research on this compound, maximizing the potential for new discoveries and their translation into valuable applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.